[D-P-CL-Phe6,leu17]-vip tfa

VIP receptor pharmacology competitive binding assay peritoneal macrophages

[D-p-Cl-Phe6,Leu17]-VIP TFA (also designated [4-Cl-D-Phe6,Leu17]VIP or [pCl-D-Phe6,Leu17]VIP) is a synthetic 28-amino-acid peptide analog of vasoactive intestinal peptide (VIP) that functions as a competitive, selective antagonist at VIP receptors. The compound carries two structural modifications relative to native VIP: a para-chloro-D-phenylalanine substitution at position 6 and a leucine substitution at position 17, which together confer antagonist properties while abolishing agonist activity.

Molecular Formula C150H240ClF3N44O44
Molecular Weight 3456.2 g/mol
Cat. No. B15606010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-P-CL-Phe6,leu17]-vip tfa
Molecular FormulaC150H240ClF3N44O44
Molecular Weight3456.2 g/mol
Structural Identifiers
InChIInChI=1S/C148H239ClN44O42.C2HF3O2/c1-19-76(14)116(144(233)183-98(56-73(8)9)133(222)174-94(121(157)210)61-109(154)201)188-141(230)106(67-194)185-137(226)102(63-111(156)203)180-134(223)97(55-72(6)7)177-135(224)99(58-82-38-42-85(198)43-39-82)178-127(216)88(34-24-27-49-151)169-125(214)89(35-25-28-50-152)172-143(232)115(75(12)13)187-123(212)78(16)166-130(219)95(53-70(2)3)175-129(218)92(46-47-108(153)200)171-124(213)87(33-23-26-48-150)168-126(215)90(36-29-51-163-147(158)159)170-132(221)96(54-71(4)5)176-128(217)91(37-30-52-164-148(160)161)173-145(234)117(79(17)196)189-139(228)100(59-83-40-44-86(199)45-41-83)179-136(225)101(62-110(155)202)181-138(227)104(65-113(206)207)184-146(235)118(80(18)197)190-140(229)105(60-84-66-162-69-165-84)192-193-107(68-195)142(231)182-103(64-112(204)205)131(220)167-77(15)122(211)186-114(74(10)11)120(209)119(208)93(191-149)57-81-31-21-20-22-32-81;3-2(4,5)1(6)7/h20-22,31-32,38-45,66,69-80,87-107,114-118,191-199H,19,23-30,33-37,46-65,67-68,150-152H2,1-18H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,210)(H,162,165)(H,166,219)(H,167,220)(H,168,215)(H,169,214)(H,170,221)(H,171,213)(H,172,232)(H,173,234)(H,174,222)(H,175,218)(H,176,217)(H,177,224)(H,178,216)(H,179,225)(H,180,223)(H,181,227)(H,182,231)(H,183,233)(H,184,235)(H,185,226)(H,186,211)(H,187,212)(H,188,230)(H,189,228)(H,190,229)(H,204,205)(H,206,207)(H4,158,159,163)(H4,160,161,164);(H,6,7)/t76-,77+,78+,79+,80+,87-,88-,89+,90+,91+,92+,93-,94+,95-,96-,97-,98-,99+,100+,101-,102+,103-,104+,105-,106-,107+,114-,115-,116?,117?,118?;/m0./s1
InChIKeyWYCNYVQQISKFBK-OBBUXTCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[D-p-Cl-Phe6,Leu17]-VIP TFA: Competitive and Selective VIP Receptor Antagonist for Receptor Pharmacology and Signal Transduction Studies


[D-p-Cl-Phe6,Leu17]-VIP TFA (also designated [4-Cl-D-Phe6,Leu17]VIP or [pCl-D-Phe6,Leu17]VIP) is a synthetic 28-amino-acid peptide analog of vasoactive intestinal peptide (VIP) that functions as a competitive, selective antagonist at VIP receptors. The compound carries two structural modifications relative to native VIP: a para-chloro-D-phenylalanine substitution at position 6 and a leucine substitution at position 17, which together confer antagonist properties while abolishing agonist activity. Its reported IC50 for the VIP receptor is 125.8 nM in rat peritoneal macrophage membranes, and it exhibits a well-characterized selectivity profile with no detectable activity at glucagon, secretin, or growth hormone-releasing factor (GRF) receptors [1][2][3]. The TFA salt form (CAS 102805-45-8, molecular formula C150H240ClF3N44O44, MW 3456.2) is the standard research-grade preparation supplied as a lyophilized powder soluble to 1 mg/mL in water, with recommended storage at −20°C in desiccated conditions .

Why VIP Antagonists Cannot Be Interchanged: The Case for [D-p-Cl-Phe6,Leu17]-VIP TFA in Experimental Design


VIP receptor antagonists are not a functionally homogeneous class; they diverge substantially in binding affinity, selectivity, intrinsic efficacy, and in vivo pharmacological profile. A researcher selecting a VIP antagonist for experimental use must consider that compounds such as VIP(6-28), [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2, VIP(10-28), L-8-K, PACAP(6-27), and the chimeric peptide VIP(6-28)-PACAP(28-38) each display distinct potency ranges, different receptor-subtype selectivity, and in some cases residual agonist activity that can confound experimental interpretation [1][2][3]. [D-p-Cl-Phe6,Leu17]-VIP TFA occupies a specific evidence-supported position within this landscape: it is a pure competitive antagonist with a receptor selectivity profile—confirmed absence of activity at glucagon, secretin, and GRF receptors—that is quantitatively documented and distinguishes it from alternatives that either lack systematic selectivity profiling or exhibit agonist behavior in certain systems [1][4]. Substituting one VIP antagonist for another without accounting for these quantifiable differences risks introducing uncontrolled variables into assays of VIP-mediated cAMP production, smooth muscle relaxation, immune cell modulation, or neuroeffector transmission.

[D-p-Cl-Phe6,Leu17]-VIP TFA: Quantitative Comparator Evidence for Procurement and Experimental Design Decisions


Competitive Binding Affinity vs. [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 in Rat and Mouse Peritoneal Macrophage Membranes

In a direct head-to-head comparison using [125I]VIP radioligand displacement assays on rat peritoneal macrophage membranes, [4-Cl-D-Phe6,Leu17]VIP (the active moiety of the TFA salt) displayed an IC50 of 125.8±13.2 nM, which represents approximately 2.8-fold greater binding affinity than the comparator antagonist [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 (IC50 = 354.8±21.2 nM) [1]. In mouse peritoneal macrophages from the same study, the potency differential was maintained: [4-Cl-D-Phe6,Leu17]VIP IC50 = 110.8±10.7 nM versus [Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 IC50 = 251±19.2 nM, a 2.3-fold advantage [1]. Native VIP served as the reference agonist with IC50 values of 1.90±0.16 nM (rat) and 1.58±0.12 nM (mouse). Both antagonists behaved as competitive inhibitors, producing parallel rightward shifts of the VIP-stimulated cAMP dose-response curve without affecting maximal cAMP production, and neither compound altered isoproterenol-stimulated cAMP, confirming VIP-receptor specificity [1].

VIP receptor pharmacology competitive binding assay peritoneal macrophages radioligand displacement

Receptor Selectivity: Absence of Activity at Glucagon, Secretin, and GRF Receptors Confirmed Across Multiple Independent Studies

[D-p-Cl-Phe6,Leu17]-VIP TFA is distinguished from many VIP receptor ligands by its systematically documented lack of activity at the closely related secretin-family receptors. In the original characterization by Pandol et al. (1986), [4Cl-D-Phe6,Leu17]VIP at micromolar concentrations did not inhibit the action of agonists selective for the secretin, GRF, or glucagon receptors in pancreatic acinar preparations [1]. This selectivity profile was independently confirmed by Edwards (1989) in feline renal cortical membranes: the antagonist at 10 μM produced no change in the EC50 values for glucagon- or secretin-stimulated adenylate cyclase, while simultaneously producing a competitive rightward shift of VIP-stimulated adenylate cyclase (EC50 from 17.2±5.8 nM to 132.0±22.2 nM) [2]. Repeated confirmation in rodent peritoneal macrophage systems further demonstrated that the antagonist did not affect β-adrenoceptor (isoproterenol)-stimulated cAMP production, reinforcing target selectivity [3]. By contrast, the widely used fragment antagonist VIP(6-28) retains affinity for PACAP receptors, and PACAP(6-27) shows non-selective activity, confounding interpretation in systems where these receptor families co-express [4][5].

receptor selectivity glucagon receptor secretin receptor GRF receptor VIP antagonist specificity

Competitive Antagonism Quantified by EC50 Shift in Renal Adenylate Cyclase: Schild-Type Analysis Confirms Pure Antagonist Behavior

The competitive nature of [D-p-Cl-Phe6,Leu17]-VIP antagonism was quantitatively established by Edwards (1989) using feline renal cortical membrane adenylate cyclase assays. In the absence of antagonist, VIP stimulated adenylate cyclase with an EC50 of 17.2±5.8 nM (SEN=4). In the presence of 10 μM (4Cl-D-Phe6,Leu17)VIP, the VIP dose-response curve was shifted rightward in a parallel fashion, yielding an EC50 of 132.0±22.2 nM—a 7.7-fold shift—with no reduction in the maximal adenylate cyclase response [1]. This pattern of parallel rightward displacement without suppression of Emax is the hallmark of pure competitive antagonism and was independently replicated in a rabbit renal arterial microvessel preparation, where 10 μM antagonist shifted the VIP EC50 from 7.2±3.5 nM to 17.4±4.4 nM (2.4-fold shift) [2]. Critically, the same antagonist concentration produced no shift in glucagon- or secretin-stimulated adenylate cyclase EC50 values, providing within-assay confirmation of both competitive mechanism and receptor selectivity [1]. This quantitative behavior contrasts with certain VIP fragment antagonists such as neurotensin(6-11)-VIP(7-28), which was reported to exhibit residual agonist activity in the same study series, disqualifying it from pure antagonist classification [3].

adenylate cyclase assay competitive antagonism EC50 shift renal pharmacology Schild analysis

In Vivo Efficacy with Differential Cardiovascular Profile vs. PACAP(6-27) in Anaesthetized Canine Model

In a direct three-way in vivo comparison in anaesthetized dogs (Markos et al., 2002), [D-p-Cl-Phe6,Leu17]-VIP (100 μg intracoronary) and VIP(6-28) (100 μg i.c.) both produced a significant increase in heart rate, whereas PACAP(6-27) at the identical dose produced a decrease in baseline heart rate—a qualitative divergence in cardiovascular effect despite all three compounds functioning as VIP receptor antagonists [1]. All three antagonists shifted the VIP dose-response curve rightward by two- to threefold for a duration of approximately 30 minutes, indicating comparable antagonist efficacy at the receptor level [1]. The differential effect on baseline heart rate reveals that PACAP(6-27) possesses additional pharmacological actions beyond VIP receptor blockade (likely mediated through PAC1 receptor interactions), which are absent with [D-p-Cl-Phe6,Leu17]-VIP [1]. This makes [D-p-Cl-Phe6,Leu17]-VIP the preferred choice for in vivo cardiovascular studies where a clean VIP-specific antagonist profile is required without confounding hemodynamic effects intrinsic to the antagonist itself.

in vivo pharmacology cardiovascular VIP antagonist efficacy heart rate anaesthetized dog model

Differential Antagonist Activity on Human Glioma Cells: [pCl-D-Phe6,Leu17]VIP Active, L-8-K Inactive

On the human glioma cell line U-343 MG Cl 2:6, which expresses high-affinity VIP receptors (Kd = 0.13 nM for native VIP), 10 μM [pCl-D-Phe6,Leu17]VIP completely inhibited specific [125I]VIP binding, demonstrating effective antagonist occupancy at a clinically relevant tumor cell model [1]. In the same experimental system, the alternative VIP receptor-binding inhibitor L-8-K was entirely inactive at an equivalent concentration, failing to displace [125I]VIP binding [1]. Two other antagonists—[N-Ac-Tyr1,D-Phe2]GRF(1-29)-NH2 and VIP(10-28)—also achieved complete inhibition at 10 μM, but L-8-K's inactivity establishes a clear functional hierarchy in which [pCl-D-Phe6,Leu17]VIP resides in the active antagonist group [1]. This differential activity profile is critical for researchers selecting a VIP antagonist for glioma or neuro-oncology models, as L-8-K, despite being marketed as a VIP receptor-binding inhibitor, would provide no receptor blockade in this cellular context.

glioma cell line VIP receptor binding antagonist profiling L-8-K U-343 MG Cl 2:6

[D-p-Cl-Phe6,Leu17]-VIP TFA: Evidence-Backed Application Scenarios for Research Procurement


VIP/cAMP Signaling Pathway Dissection in Macrophage and Immune Cell Models

When studying VIP-mediated immunomodulation—for example, VIP suppression of NK cell cytotoxicity via NKG2D signal pathway downregulation—[D-p-Cl-Phe6,Leu17]-VIP TFA at concentrations of 100–500 nM has been demonstrated to reverse VIP-induced inhibition of NK cell cytotoxic activity against MKN45 gastric cancer cells and restore NKG2D, DAP10, and NF-κB expression [1]. The compound's quantified IC50 of 125.8 nM in peritoneal macrophages provides a rational starting concentration for complete receptor blockade, and its established selectivity (no glucagon/secretin/GRF activity) ensures that observed effects can be attributed specifically to VIP receptor antagonism rather than cross-talk with related secretin-family receptors [2][3].

Exocrine Pancreatic Secretion and Gastrointestinal Physiology Studies

In exocrine pancreas preparations, [D-p-Cl-Phe6,Leu17]-VIP TFA competitively antagonizes VIP-stimulated amylase release and has been validated as a tool to discriminate between direct VIP receptor-mediated effects and those mediated by secretin or GRF receptors that may be activated by high concentrations of these related peptides [1]. The compound has additionally been used to inhibit duodenal bicarbonate secretion stimulated by intravenous VIP and luminal acidification, while leaving PGE2-stimulated secretion intact—demonstrating pathway-specific blockade valuable for isolating VIP-dependent components of duodenal mucosal defense mechanisms [2].

Airway Neuroeffector Transmission and Prejunctional VIP Receptor Pharmacology

In human bronchial preparations, [4-Cl-D-Phe6,Leu17]-VIP at 10 nM significantly enhances contractions evoked by electrical field stimulation (EFS) without affecting acetylcholine sensitivity of smooth muscle, revealing a prejunctional action whereby endogenous VIP tonically suppresses acetylcholine release from vagus nerve terminals [1]. This application scenario is particularly valuable for respiratory pharmacology researchers investigating the role of VIP in cholinergic neurotransmission modulation. The parallel testing of [Ac-Tyr1,D-Phe2]-GRF(1-29)-NH2 in the same study provides internal validation that both antagonists produce comparable enhancement of EFS-evoked contractions, while the selectivity data ensure the effect is VIP-receptor-specific [1].

In Vivo Cardiovascular Studies Requiring Clean VIP Antagonism Without Confounding Hemodynamic Effects

For in vivo experiments in canine models investigating VIP-mediated coronary vasodilation or heart rate modulation, [D-p-Cl-Phe6,Leu17]-VIP TFA at 100 μg i.c. provides effective VIP receptor blockade (2–3 fold dose-ratio shift) without introducing the confounding negative chronotropic effect observed with PACAP(6-27) [1]. The compound has also been employed for intracoronary infusion studies at doses of 2–4 μg/kg, where it produced modest but significant inhibition of VIP-induced coronary vasodilation without altering spontaneous atrial contractility or baseline heart rate, confirming its suitability for cardiac studies [2].

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